2,4-Dihydroxybenzylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Dihydroxybenzylamine involves various chemical strategies and methodologies. For instance, Harley-Mason and Waterfield (1963) detailed the synthesis and rearrangement of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its analogues through conventional methods, indicating the complexity and versatility in synthesizing dihydroxybenzylamine derivatives (Harley-Mason & Waterfield, 1963). Additionally, Gabriele et al. (2006) presented a novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing advanced synthesis techniques for compounds with structural similarities to 2,4-Dihydroxybenzylamine (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to 2,4-Dihydroxybenzylamine has been a subject of extensive research. The solid-state structure of N,N-dibenzylhydroxylamine, for example, was determined by Mitzel et al. (1995) using single crystal X-ray diffraction, which highlighted the dimerization and hydrogen bond formation in the solid state, offering insights into the structural aspects of dihydroxybenzylamine derivatives (Mitzel et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving dihydroxybenzylamine derivatives reveal their reactivity and potential applications. Isowa and Kurita (1974) explored the synthesis of N-monoalkylated hydroxylamines, including N-benzylhydroxylamine, through reactions involving N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine, demonstrating the chemical versatility and reactivity of these compounds (Isowa & Kurita, 1974).
Scientific Research Applications
- Summary of the Application : 2,4-Dihydroxybenzylamine (2,4-DHBA) is a unique and rapid inhibitor of glutathione reductase . The high intracellular level of glutathione is maintained, in part, by the important redox enzyme glutathione reductase . This report describes the properties of 2,4-DHBA as a new inhibitor of glutathione reductase .
- Results or Outcomes : The drug interacted at two inhibitory sites as determined by a Hill-type plot analysis . 2,4-DHBA was shown to compete with the substrate oxidized glutathione, and the reducing agents, glutathione and dithioerythritol, were found to protect the enzyme from its inhibitory effect . These results suggest that the inhibition may entail a free radical effect at or near the active site . A structure-activity analysis with other meta-dihydroxybenzene derivatives revealed that the inhibition of glutathione reductase was unique to 2,4-dihydroxybenzylamine .
Safety And Hazards
2,4-DHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid breathing dust and to not ingest the compound .
properties
IUPAC Name |
4-(aminomethyl)benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJYHNCUAZNAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93777-56-1 (mesylate) | |
Record name | 2,4-Dihydroxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70212875 | |
Record name | 2,4-Dihydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxybenzylamine | |
CAS RN |
63452-56-2 | |
Record name | 2,4-Dihydroxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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